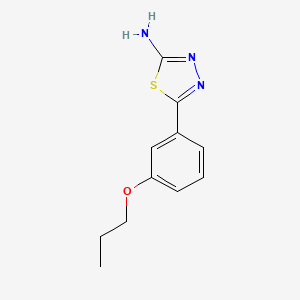

5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with different carboxylic acids or their derivatives in the presence of phosphoryl chloride (POCl3) as seen in the ibuprofen-thiadiazole hybrid compound . Similarly, the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves the reaction of N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid in the presence of phosphorus oxychloride . These methods suggest that the synthesis of 5-(3-Propoxyphenyl)-1,3,4-thiadiazol-2-amine would likely follow a comparable pathway, utilizing the appropriate phenyl derivative and cyclization conditions.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been determined using various spectroscopic techniques and single-crystal X-ray diffraction . These compounds often crystallize in different space groups, with the molecular geometry being confirmed by density functional theory (DFT) calculations. The presence of hydrogen bonding and strong conjugative interactions has been observed, which can influence the molecular polarity and electronic properties .

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can undergo various chemical reactions, including addition reactions with nitrogenated nucleophiles . The reactivity of these compounds is influenced by the nature of substituents on the thiadiazole ring, which can affect the electron density and stability of reaction intermediates. The addition of amines to the CN double bond of thiadiazole derivatives has been studied, leading to the formation of thiadiazoline products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The presence of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For instance, the

Applications De Recherche Scientifique

Pharmacological Potential

1,3,4-thiadiazole and oxadiazole heterocycles are recognized pharmacophore scaffolds with diverse pharmacological potential. These compounds are considered crucial for expressing pharmacological activity due to their wide possibilities for chemical modification. Specifically, they have been identified as the main structural component in biological agents with activities such as antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral. Furthermore, the combination of these cores with different heterocycles has often led to a synergistic effect, enhancing their pharmacological efficacy. This makes them important structural matrices for constructing new drug-like molecules (Lelyukh, 2019).

Biological Activities

1,3,4-thiadiazole derivatives have gained prominence due to their extensive pharmacological activities. The presence of the toxophoric N2C2S moiety in these compounds is believed to contribute to their unique pharmacological properties. These properties include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities. The development of hybrid molecules through the combination of different molecular structures within this framework may lead to compounds with intriguing biological profiles (Mishra et al., 2015).

Synthesis and Structural Applications

4-(2-R-Aryl)-1,2,3-chalcogenadiazoles, including thiadiazoles, are known for their powerful synthetic potential. These compounds are used in synthesizing various heterocyclic compounds like 1-benzofurans, indoles, 1-benzothiophenes, and their more complex derivatives. The diversity of the compounds produced and the versatile nature of the reactions involved showcase the significance of thiadiazoles in organic chemistry (Petrov & Androsov, 2013).

Nutritional and Dietary Implications

Research has implicated certain heterocyclic amines (HAs) derived from food in human breast cancer. Food-derived HAs, including those related to thiadiazoles, form in meats cooked by ordinary methods and have been shown to cause mammary gland cancer in rodent models. The dietary influence and the interactions of these compounds with various dietary factors in relation to mammary carcinogenesis have been a subject of interest, highlighting the significance of thiadiazoles in nutrition and health studies (Snyderwine, 1994).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h3-5,7H,2,6H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYCJASHWBQCPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349764 |

Source

|

| Record name | 5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299442-55-0 |

Source

|

| Record name | 5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4,N4'-Diphenyl-N4,N4'-di-p-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1330945.png)